molecular formula C16H22N2O3 B1663013 Procaterol CAS No. 72332-33-3

Procaterol

Cat. No.: B1663013
CAS No.: 72332-33-3
M. Wt: 290.36 g/mol
InChI Key: FKNXQNWAXFXVNW-WBMJQRKESA-N
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Description

Procaterol is a brand name for albuterol sulfate, a racemic salt of albuterol. Albuterol sulfate is a bronchodilator that is commonly used to treat or prevent bronchospasm in patients with reversible obstructive airway disease. It is often administered via an inhalation aerosol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Albuterol sulfate is synthesized through a multi-step chemical process. The synthesis begins with the preparation of the intermediate compound, 4-(tert-butylamino)-1-(4-hydroxy-3-hydroxymethylphenyl)butan-2-ol. This intermediate is then reacted with sulfuric acid to form albuterol sulfate. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of albuterol sulfate involves large-scale chemical reactors where the synthesis reactions are carried out under stringent quality control measures. The final product is purified through crystallization and filtration processes to ensure high purity and efficacy. The purified albuterol sulfate is then formulated into inhalation aerosols for medical use .

Chemical Reactions Analysis

Types of Reactions

Albuterol sulfate undergoes various chemical reactions, including:

    Oxidation: Albuterol can be oxidized to form albuterol quinone.

    Reduction: Reduction reactions can convert albuterol quinone back to albuterol.

    Substitution: Albuterol can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Various reagents, including halogens and acids, can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

Albuterol sulfate has a wide range of scientific research applications:

    Chemistry: Used as a model compound in studies of bronchodilator mechanisms and drug interactions.

    Biology: Investigated for its effects on cellular signaling pathways and receptor binding.

    Medicine: Extensively used in clinical trials to evaluate its efficacy in treating asthma and chronic obstructive pulmonary disease (COPD).

    Industry: Utilized in the development of new inhalation delivery systems and formulations

Mechanism of Action

Albuterol sulfate exerts its effects by stimulating beta-2 adrenergic receptors in the smooth muscle of the airways. This stimulation leads to the activation of adenylate cyclase, which increases the levels of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels result in the relaxation of bronchial smooth muscle, leading to bronchodilation and improved airflow .

Comparison with Similar Compounds

Similar Compounds

    Levalbuterol: A single enantiomer of albuterol with similar bronchodilator effects.

    Salmeterol: A long-acting beta-2 agonist with a longer duration of action compared to albuterol.

    Formoterol: Another long-acting beta-2 agonist used for similar indications.

Uniqueness

Albuterol sulfate is unique in its rapid onset of action, making it ideal for acute relief of bronchospasm. Unlike long-acting beta-2 agonists, albuterol sulfate is used for immediate symptom relief rather than long-term control .

Properties

Key on ui mechanism of action

Beta(2)-receptor stimulation in the lung causes relaxation of bronchial smooth muscle, bronchodilation, and increased bronchial airflow.

CAS No.

72332-33-3

Molecular Formula

C16H22N2O3

Molecular Weight

290.36 g/mol

IUPAC Name

8-hydroxy-5-[(1S,2R)-1-hydroxy-2-(propan-2-ylamino)butyl]-1H-quinolin-2-one

InChI

InChI=1S/C16H22N2O3/c1-4-12(17-9(2)3)16(21)11-5-7-13(19)15-10(11)6-8-14(20)18-15/h5-9,12,16-17,19,21H,4H2,1-3H3,(H,18,20)/t12-,16+/m1/s1

InChI Key

FKNXQNWAXFXVNW-WBMJQRKESA-N

SMILES

CCC(C(C1=C2C=CC(=O)NC2=C(C=C1)O)O)NC(C)C

Isomeric SMILES

CC[C@H]([C@H](C1=C2C=CC(=O)NC2=C(C=C1)O)O)NC(C)C

Canonical SMILES

CCC(C(C1=C2C=CC(=O)NC2=C(C=C1)O)O)NC(C)C

Appearance

Solid powder

Key on ui other cas no.

72332-33-3

physical_description

Solid

Related CAS

62929-91-3 (mono-hydrochloride)

solubility

3.29e-01 g/L

Synonyms

(R*,S*)-(+-)-8-Hydroxy-5-(1-hydroxy-2-((1-methylethyl)amino)butyl)-2(1H)-quinolinone
CI 888
CI-888
CI888
Hydrochloride, Procaterol
Monohydrochloride, Procaterol
OPC 2009
OPC-2009
OPC2009
Pro Air
Pro-Air
ProAir
Procaterol
Procaterol Hydrochloride
Procaterol Monohydrochloride
Procaterol Monohydrochloride, (R*,R*)-(+)-Isomer
Procaterol Monohydrochloride, (R*,R*)-(+-)-Isomer
Procaterol Monohydrochloride, (R*,R*)-(-)-Isomer
Procaterol Monohydrochloride, (R*,S*)-(+)-Isomer
Procaterol Monohydrochloride, (R*,S*)-(-)-Isomer
Procaterol, (R*,R*)-(+-)-Isomer
Procaterol, (R*,S*)-(-)-Isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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